![molecular formula C9H9F3N4 B1474664 2-(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine CAS No. 1781213-21-5](/img/structure/B1474664.png)

2-(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine

Übersicht

Beschreibung

The compound “2-(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine” belongs to the class of 1,2,4-triazolo[4,3-a]pyridine derivatives . These compounds are known for their diverse pharmacological activities, including antifungal, anti-inflammatory, anti-oxidation, and anti-cancer activity .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives often involves multi-step reactions under microwave irradiation conditions . The starting materials typically include 2,3-dichloropyridine and hydrazine hydrate .Molecular Structure Analysis

The molecular structure of the compound was optimized for the monomer and dimer using the GAUSSIAN 16W program package .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can react with europium under solvothermal conditions in pyridine to yield a homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .Wissenschaftliche Forschungsanwendungen

Agricultural and Medical Applications of Amino-1,2,4-triazoles

Amino-1,2,4-triazoles have been utilized extensively in agriculture and medicine, showcasing their versatility and importance. In agriculture, these compounds form the basis of various plant protection products, including insecticides, fungicides, and plant growth regulators. Their use in medicine is equally significant, with applications in the production of antimicrobial drugs effective against a range of pathogens, as well as cardiological drugs exhibiting anti-ischemic and membrane-stabilizing effects. This underscores the critical role of amino-1,2,4-triazoles in developing products that enhance agricultural productivity and address medical challenges (Nazarov et al., 2021).

Heterocyclic Compounds in CNS Drug Development

Heterocyclic compounds, including triazoles, are pivotal in the synthesis of drugs targeting the Central Nervous System (CNS). The presence of nitrogen atoms in their structure contributes to a broad spectrum of biological activities, making them ideal candidates for the development of CNS drugs. This highlights the potential of triazoles in creating therapeutic agents for a variety of CNS disorders, further emphasizing their significance in medicinal chemistry (Saganuwan, 2017).

Anti-S. aureus Activity of Triazole Derivatives

Triazole derivatives have shown promising antibacterial activity against Staphylococcus aureus, a common cause of various infections. The ability of these compounds to inhibit critical bacterial enzymes and processes highlights their potential as novel anti-S. aureus agents. This suggests that triazole derivatives could play a crucial role in addressing antibiotic resistance by providing new therapeutic options for bacterial infections (Li & Zhang, 2021).

Synthetic Applications and Biological Significance

Triazole derivatives have been explored for their wide-ranging synthetic applications and biological significance. They serve as key scaffolds in drug discovery, bioconjugation, and material science. The diverse biological activities associated with triazole-containing compounds, such as antimicrobial, anti-inflammatory, and anticancer properties, underscore their utility in creating novel therapeutics and materials. This diversity in application and function highlights the adaptability and importance of triazole derivatives in scientific research (Kaushik et al., 2019).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Mode of Action

Similar compounds have been found to interact with their targets through specific interactions with different target receptors .

Biochemical Pathways

Similar compounds have been found to affect a variety of biochemical pathways, leading to their diverse pharmacological activities .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Similar compounds have been found to exhibit diverse pharmacological activities, indicating a wide range of potential molecular and cellular effects .

Action Environment

The synthesis of similar compounds has been found to be influenced by reaction temperature .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N4/c10-9(11,12)6-2-4-16-7(1-3-13)14-15-8(16)5-6/h2,4-5H,1,3,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMRTCSOAMSLFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2CCN)C=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

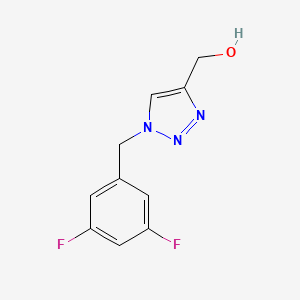

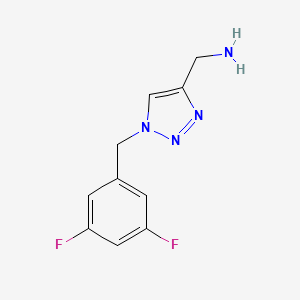

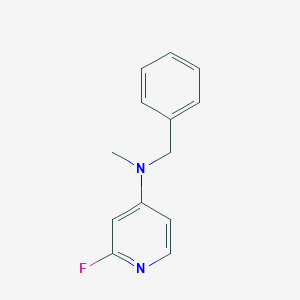

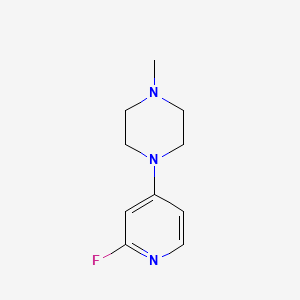

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-Fluoropyridin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1474586.png)

![N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1474598.png)